2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid
Description
2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid is a fluorinated biphenyl derivative characterized by two distinct trifluorinated substituents: a trifluoromethoxy (-OCF₃) group at the 2' position and a trifluoromethyl (-CF₃) group at the 6 position of the biphenyl scaffold. Fluorinated aromatic compounds are prized for their metabolic stability, lipophilicity, and bioavailability, attributes driven by fluorine’s electronegativity and small atomic radius .
For instance, trifluoromethoxy groups are known to enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)11-6-5-8(13(22)23)7-10(11)9-3-1-2-4-12(9)24-15(19,20)21/h1-7H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLYDBDRKQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid (CAS No. 1261864-97-4) is a synthetic organic compound characterized by its unique trifluoromethoxy and trifluoromethyl substituents on a biphenyl structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound's molecular formula is , with a molecular weight of 296.24 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.24 g/mol |
| CAS Number | 1261864-97-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the carboxylic acid group can form hydrogen bonds, potentially influencing protein activity and metabolic pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
- Inhibition Studies : The compound has shown promising results in inhibiting specific enzymes related to metabolic pathways, which could be beneficial in therapeutic applications.
- Cellular Uptake : Investigations into the structure-activity relationship (SAR) suggest that modifications in the biphenyl structure can significantly affect cellular uptake and efficacy against target cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited activity against Gram-negative bacteria, suggesting potential for antibiotic development .
- CFTR Modulation : In research focused on cystic fibrosis transmembrane conductance regulator (CFTR) correctors, derivatives with trifluoromethoxy groups displayed enhanced activity, indicating that similar modifications could enhance the efficacy of this compound .
- Enzyme Interaction : The compound's ability to interact with enzymes involved in metabolic pathways was highlighted in studies focusing on drug metabolism and pharmacokinetics .
Summary of Biological Assays
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Active against Gram-negative bacteria |
| CFTR Modulation | Enhanced activity in CFTR correction assays |
| Enzyme Interaction | Significant interactions affecting metabolism |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 2'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid and related biphenyl derivatives:
Key Observations
Fluorination Impact: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in the target compound significantly elevate lipophilicity compared to non-fluorinated analogs like 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid. This aligns with the broader trend where fluorination enhances blood-brain barrier penetration and metabolic stability . In contrast, the amine-substituted analog (5-Methyl-2'-(trifluoromethoxy)[1,1'-biphenyl]-2-amine) exhibits lower molecular weight and higher solubility due to the -NH₂ group, but reduced acidity compared to the carboxylic acid derivatives.
Functional Group Variability :
- The carboxylic acid (-COOH) group in the target compound and 4-chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid enables ionic interactions, making them suitable for binding to enzymes or receptors with polar active sites.
- Methyl or chloro substituents (e.g., in 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid or 4-chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid) introduce steric or electronic effects that modulate reactivity and binding specificity.
Synthetic and Application Context :
- Compounds like this compound are often intermediates in synthesizing complex bioactive molecules, as seen in patent applications for spirocyclic carboxamides and pyrimidine derivatives (e.g., EP 4 374 877 A2) .
- The discontinued availability of analogs like 2'-methoxy-6'-methylbiphenyl-3-carboxylic acid (as per CymitQuimica data ) underscores the demand for fluorinated alternatives with improved stability and efficacy.
Research Findings and Data Gaps
While the provided evidence lacks direct pharmacological or kinetic data for this compound, its structural analogs and patent contexts suggest its utility in drug discovery. For example, trifluoromethylpyrimidine derivatives (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester) demonstrate potent bioactivity, as indicated by LCMS and HPLC data (m/z 366 [M+H]+, retention time 1.26 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
